Superior Reversal of Paclitaxel Resistance in Ovarian Cancer Cells: Soyosaponin Ac Outperforms Other Common Soyasaponins
In a comparative screening of four different common soyasaponins in A2780/PTX paclitaxel-resistant ovarian cancer cells, Soyosaponin Ac demonstrated the most effective reversal of drug resistance among all compounds tested . Following treatment with Soyosaponin Ac for 48 hours, the expression of the mesenchymal marker N-cadherin decreased while the epithelial marker E-cadherin increased in A2780/PTX cells, indicating modulation of the epithelial-mesenchymal transition (EMT) pathway . Transwell and wound healing assays further confirmed that Soyosaponin Ac reduced the migration capacity of A2780/PTX cells . The study identified Soyosaponin Ac as the most effective soyasaponin for this specific phenotype after screening multiple candidates .
| Evidence Dimension | Reversal of drug resistance (rank-order efficacy among soyasaponins) |
|---|---|
| Target Compound Data | Soyosaponin Ac: most effective reversal of drug resistance (ranked 1st among 4 soyasaponins tested); decreased N-cadherin expression; increased E-cadherin expression |
| Comparator Or Baseline | Other common soyasaponins (three additional, unspecified soyasaponins screened in parallel) |
| Quantified Difference | Ranked most effective among four soyasaponins tested; specific IC50 values not reported in accessible abstract |
| Conditions | A2780/PTX paclitaxel-resistant ovarian cancer cells; 48 h treatment; Western blot and confocal microscopy for EMT markers; transwell and wound healing assays for migration |
Why This Matters
For researchers investigating reversal of paclitaxel resistance or EMT modulation in ovarian cancer models, Soyosaponin Ac represents a functionally validated starting point with demonstrated superiority over alternative soyasaponins in this specific cellular context.
